Anthracene-1,4,9-triol
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Overview
Description
Anthracene-1,4,9-triol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of three hydroxyl groups attached to the 1, 4, and 9 positions of the anthracene structure. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,4,9-triol typically involves the hydroxylation of anthracene. One common method is the direct hydroxylation using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions . Another approach involves the bromination of anthracene followed by substitution with hydroxyl groups .
Industrial Production Methods: Industrial production of anthracene derivatives often involves multi-step processes, including Friedel–Crafts reactions, Elbs reaction, and aromatic cyclodehydration . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,4,9-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene or its partially reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and vanadyl acetylacetonate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Partially reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Anthracene-1,4,9-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-1,4,9-triol involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties due to its rigid, planar, and fully conjugated structure, making it useful in photodynamic applications.
Biological Interactions: It can inhibit the proliferation of certain cells and promote cell differentiation, likely through mitochondrial dysfunction and interaction with specific cellular pathways.
Comparison with Similar Compounds
- Anthracene-1,8,9-triol
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Anthracene-1,4,9-triol is unique due to the specific positions of its hydroxyl groups, which significantly influence its chemical reactivity and photophysical properties.
Properties
CAS No. |
115374-35-1 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
anthracene-1,4,9-triol |
InChI |
InChI=1S/C14H10O3/c15-11-5-6-12(16)13-10(11)7-8-3-1-2-4-9(8)14(13)17/h1-7,15-17H |
InChI Key |
YQRUUHKQJNQERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC=C(C3=C2O)O)O |
Origin of Product |
United States |
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